molecular formula C56H81N13O10S B10862140 Thrombospondin-1 (1016-1023) (human, bovine, mouse)

Thrombospondin-1 (1016-1023) (human, bovine, mouse)

Cat. No.: B10862140
M. Wt: 1128.4 g/mol
InChI Key: OBPWCMITEMLEAX-MGQPXDLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thrombospondin-1 (1016-1023) (human, bovine, mouse) is a peptide derived from the C-terminal end of the native sequence of Thrombospondin-1. It is known for its role as a CD47 agonist peptide, which means it can bind to and activate the CD47 receptor. This peptide has significant implications in immunology and inflammation, particularly in the modulation of immune responses and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thrombospondin-1 (1016-1023) (human, bovine, mouse) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence, facilitated by coupling reagents like HBTU or DIC.

    Cleavage: Once the full peptide sequence is assembled, it is cleaved from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of Thrombospondin-1 (1016-1023) (human, bovine, mouse) follows similar principles but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity levels necessary for research applications .

Chemical Reactions Analysis

Types of Reactions

Thrombospondin-1 (1016-1023) (human, bovine, mouse) primarily undergoes peptide bond formation during its synthesis. It can also participate in:

    Oxidation: Particularly at methionine residues, which can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .

Scientific Research Applications

Thrombospondin-1 (1016-1023) (human, bovine, mouse) has a wide range of applications in scientific research:

    Immunology: It is used to study the modulation of immune responses, particularly through its interaction with the CD47 receptor.

    Apoptosis: The peptide is involved in research on programmed cell death, as it can induce apoptosis in certain cell types.

    Cancer Research: Its role in inhibiting angiogenesis makes it a valuable tool in cancer research, particularly in studying tumor growth and metastasis.

    Cell Biology: It is used to investigate cell adhesion, migration, and signaling pathways

Mechanism of Action

Thrombospondin-1 (1016-1023) (human, bovine, mouse) exerts its effects primarily through binding to the CD47 receptor. This interaction can lead to various cellular responses, including:

Comparison with Similar Compounds

Similar Compounds

    Thrombospondin-1 (TSP-1): The full-length protein from which Thrombospondin-1 (1016-1023) is derived.

    Thrombospondin-2 (TSP-2): Another member of the thrombospondin family with similar functions.

    CD47 Agonist Peptides: Other peptides that can bind to and activate the CD47 receptor.

Uniqueness

Thrombospondin-1 (1016-1023) (human, bovine, mouse) is unique due to its specific sequence and its role as a CD47 agonist. Its ability to modulate immune responses and induce apoptosis makes it particularly valuable in research settings. Compared to other similar compounds, it offers a targeted approach to studying the CD47 pathway and its implications in various biological processes .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H81N13O10S/c1-32(2)46(53(76)63-41(24-27-80-5)49(72)67-45(30-36-31-62-40-18-10-9-16-38(36)40)51(74)64-42(55(78)79)19-11-12-25-57)69-54(77)47(33(3)4)68-52(75)44(29-35-20-22-37(70)23-21-35)66-50(73)43(28-34-14-7-6-8-15-34)65-48(71)39(58)17-13-26-61-56(59)60/h6-10,14-16,18,20-23,31-33,39,41-47,62,70H,11-13,17,19,24-30,57-58H2,1-5H3,(H,63,76)(H,64,74)(H,65,71)(H,66,73)(H,67,72)(H,68,75)(H,69,77)(H,78,79)(H4,59,60,61)/t39-,41-,42-,43-,44-,45-,46-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPWCMITEMLEAX-MGQPXDLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H81N13O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1128.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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